N-(3-oxobutan-2-yl)acetamide

描述

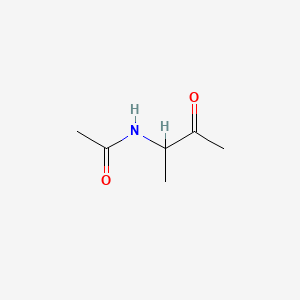

Structure

2D Structure

3D Structure

属性

IUPAC Name |

N-(3-oxobutan-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-4(5(2)8)7-6(3)9/h4H,1-3H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRVPUNRJDRXQBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401300568 | |

| Record name | N-(1-Methyl-2-oxopropyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401300568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6628-81-5 | |

| Record name | N-(1-Methyl-2-oxopropyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6628-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(1-Methyl-2-oxopropyl)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006628815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6628-81-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59718 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(1-Methyl-2-oxopropyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401300568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(1-methyl-2-oxopropyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.922 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Metabolic and Biosynthetic Pathways of N 3 Oxobutan 2 Yl Acetamide

Degradation Pathways Involving N-(3-oxobutan-2-yl)acetamide

The most well-documented pathway involving this compound is the microbial catabolism of tetramethylpyrazine, a substituted pyrazine compound.

The aerobic degradation of tetramethylpyrazine has been notably characterized in the bacterium Rhodococcus jostii TMP1. nih.govresearchgate.netnih.govnih.gov This microorganism possesses a specific gene cluster, termed the tetramethylpyrazine degradation (tpd) locus, which encodes the necessary enzymes for this catabolic pathway. nih.govnih.govnih.gov

The initial and rate-limiting step in the degradation of tetramethylpyrazine is the oxidative cleavage of its aromatic ring. This crucial reaction is catalyzed by a two-component flavin-dependent monooxygenase, Tetramethylpyrazine Oxygenase (TpdAB) . nih.govresearchgate.netnih.govnih.gov TpdA functions as the oxygenase component, while TpdB is a flavin reductase. This enzymatic complex attacks the pyrazine ring, leading to the formation of an unstable intermediate that rearranges to produce (Z)-N,N′-(but-2-ene-2,3-diyl)diacetamide. researchgate.net

Following the initial ring cleavage, the resulting intermediate, (Z)-N,N′-(but-2-ene-2,3-diyl)diacetamide, is then subjected to hydrolysis. This reaction is catalyzed by the enzyme (Z)-N,N′-(but-2-ene-2,3-diyl)diacetamide Hydrolase (TpdC) , which is also encoded by the tpd gene cluster. nih.govresearchgate.netnih.govnih.gov TpdC, an amidase, cleaves one of the amide bonds in the substrate, yielding two molecules of This compound . researchgate.net

This compound does not accumulate in the cell but is further metabolized to facilitate its entry into central metabolic pathways.

The ketone group of this compound is subsequently reduced in a stereospecific manner by the enzyme aminoalcohol dehydrogenase (TpdE) . nih.govresearchgate.netnih.govnih.gov This enzyme, also part of the tpd locus, catalyzes the conversion of this compound to N-(3-hydroxybutan-2-yl)acetamide . researchgate.netnih.gov This reduction reaction is a critical step in the further breakdown of the carbon skeleton.

| Metabolic Step | Enzyme | Substrate | Product |

| Oxidative Ring Cleavage | Tetramethylpyrazine Oxygenase (TpdAB) | Tetramethylpyrazine | (Z)-N,N′-(but-2-ene-2,3-diyl)diacetamide |

| Hydrolysis | (Z)-N,N′-(but-2-ene-2,3-diyl)diacetamide Hydrolase (TpdC) | (Z)-N,N′-(but-2-ene-2,3-diyl)diacetamide | This compound |

| Reduction | Aminoalcohol Dehydrogenase (TpdE) | This compound | N-(3-hydroxybutan-2-yl)acetamide |

Subsequent Metabolic Conversions of this compound

Biosynthesis and Precursor Molecules of this compound

Currently, there is a lack of scientific literature detailing the specific biosynthetic pathways and natural precursor molecules for this compound. Its documented presence in biological systems is primarily as a transient intermediate in the degradation of xenobiotic compounds like tetramethylpyrazine. While the biosynthesis of structurally related compounds such as acetoin (3-hydroxy-2-butanone) from pyruvate is well-established in many microorganisms, a direct biosynthetic route to this compound has not been identified. researchgate.netmit.edu Further research is required to determine if this compound is synthesized de novo in any organism and to identify its potential natural precursors.

Investigating Potential Biotic Synthesis Routes

A hypothetical biotic pathway for this compound can be proposed by considering the biosynthesis of its structural precursors, notably those related to 2,3-butanediol metabolism, which involves the key intermediate acetoin (3-hydroxy-2-butanone).

The biosynthesis of acetoin is well-characterized in many bacteria. uniprot.orgnih.gov It typically begins with pyruvate, a central metabolite derived from glycolysis. The key steps are:

Formation of α-Acetolactate: Two molecules of pyruvate are condensed to form α-acetolactate. This reaction is catalyzed by the enzyme α-acetolactate synthase.

Decarboxylation to Acetoin: α-Acetolactate is then decarboxylated to yield acetoin. This step is carried out by the enzyme α-acetolactate decarboxylase.

From acetoin, a subsequent enzymatic reaction could theoretically lead to the formation of 3-amino-2-butanone. This transformation would likely involve a transaminase enzyme, which catalyzes the transfer of an amino group from a donor molecule, such as an amino acid, to the keto group of acetoin.

The final step in this hypothetical pathway would be the N-acetylation of 3-amino-2-butanone to form this compound. This reaction would be catalyzed by an N-acetyltransferase, utilizing acetyl-CoA as the acetyl group donor. Acetyl-CoA is a ubiquitous metabolite in cells, involved in numerous biochemical pathways, including the tricarboxylic acid (TCA) cycle and fatty acid metabolism. imrpress.com

While this proposed pathway is biochemically plausible, it remains speculative without direct experimental evidence of the involved enzymes and intermediates leading to this compound in any organism.

| Proposed Biotic Pathway Step | Precursor(s) | Product | Potential Enzyme Class |

| 1. Condensation | 2x Pyruvate | α-Acetolactate | α-Acetolactate synthase |

| 2. Decarboxylation | α-Acetolactate | Acetoin | α-Acetolactate decarboxylase |

| 3. Transamination (Hypothetical) | Acetoin, Amino Acid | 3-Amino-2-butanone | Transaminase |

| 4. N-acetylation (Hypothetical) | 3-Amino-2-butanone, Acetyl-CoA | This compound | N-acetyltransferase |

Abiotic Formation Pathways

The abiotic formation of this compound is strongly suggested to occur through the Maillard reaction. wikipedia.orgfrontiersin.org The Maillard reaction is a complex series of non-enzymatic browning reactions that occur between amino acids and reducing sugars at elevated temperatures. wikipedia.org It is a cornerstone of flavor and color development in cooked foods.

The key stages of the Maillard reaction that could lead to the formation of this compound are:

Initial Stage: A reducing sugar reacts with an amino acid to form a Schiff base, which then rearranges to form an Amadori or Heyns product. sandiego.edu

Intermediate Stage: These products undergo further reactions, including dehydration and fragmentation, to generate a variety of reactive carbonyl compounds, such as dicarbonyls (e.g., diacetyl, also known as 2,3-butanedione) and other short-chain fission products. wikipedia.orgsandiego.edu

Final Stage: These reactive intermediates can then react with other compounds, including amino acids and ammonia (B1221849), to form a diverse array of products.

Within this framework, the formation of this compound can be postulated through the reaction of diacetyl, a known Maillard reaction product, with an acetylating agent or through a series of reactions involving amino compounds. For instance, the reaction of diacetyl with ammonia (derived from the degradation of amino acids) could form an amino-ketone intermediate, which could then be acetylated.

Alternatively, Strecker degradation of amino acids, which occurs in the presence of dicarbonyl compounds from the Maillard reaction, produces aldehydes and α-aminoketones. It is plausible that intermediates from these reactions could rearrange and react further to form this compound.

The specific conditions, such as temperature, pH, and the types of sugars and amino acids present, would significantly influence the yields and types of products formed during the Maillard reaction.

| Maillard Reaction Stage | Key Reactants/Intermediates | Potential Products Leading to this compound |

| Initial Stage | Reducing Sugars, Amino Acids | Amadori/Heyns Products |

| Intermediate Stage | Amadori/Heyns Products | Diacetyl (2,3-butanedione), other dicarbonyls |

| Intermediate Stage | Amino Acids, Dicarbonyls | Strecker Aldehydes, α-aminoketones |

| Final Stage | Reactive Carbonyls, Amino Compounds | This compound (via subsequent reactions) |

Iii. Biological Activities and Mechanistic Investigations of N 3 Oxobutan 2 Yl Acetamide

Proposed Mechanisms of Biological Action of N-(3-oxobutan-2-yl)acetamide

Signaling Pathway Modulation by this compound:The effects of this compound on cellular signaling pathways are currently unknown.

Further research and publication of findings are necessary to elucidate the potential biological activities and mechanisms of action of this compound. Without such studies, a comprehensive and scientifically accurate article on this specific topic cannot be generated.

Structure-Activity Relationship (SAR) Studies for this compound and its Analogues

Detailed structure-activity relationship (SAR) studies specifically focused on this compound and its close analogues are not extensively available in publicly accessible scientific literature. The following sections outline the fundamental principles of SAR that would be pertinent to this molecule, based on general knowledge of medicinal chemistry.

Impact of Functional Groups (Carbonyl, Amide) on Bioactivity

The biological activity of this compound is intrinsically linked to its key functional groups: the ketone (carbonyl) and the amide moiety. These groups are pivotal in mediating interactions with biological targets, primarily through hydrogen bonding and dipole-dipole interactions.

The amide group is a critical pharmacophoric element. It features both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). This dual capacity allows it to form multiple hydrogen bonds, which can significantly enhance binding affinity and specificity. The amide bond is also relatively stable and planar, which can impart a degree of conformational rigidity to the molecule, favoring a specific binding conformation. Alterations to the amide, such as N-methylation, would remove the hydrogen bond donating capability and could introduce steric hindrance, likely affecting bioactivity.

A hypothetical SAR study might involve the synthesis and evaluation of analogues where these functional groups are modified. Below is a conceptual data table illustrating potential modifications and their predicted impact on a hypothetical biological activity.

Table 1: Conceptual Structure-Activity Relationship of this compound Analogues

| Compound | Modification | Predicted Impact on Bioactivity | Rationale |

|---|---|---|---|

| This compound | Parent Compound | Baseline Activity | Reference compound with both carbonyl and amide groups. |

| Analogue A | Carbonyl group reduced to a hydroxyl | Likely decreased or altered activity | Changes hydrogen bond acceptor to a donor/acceptor, altering binding interactions. |

| Analogue B | Amide N-H methylated to N-CH₃ | Likely decreased activity | Loss of hydrogen bond donor capability and potential steric clash. |

| Analogue C | Amide carbonyl replaced with a methylene (B1212753) (CH₂) | Significantly decreased activity | Loss of a key hydrogen bond acceptor and planarity of the amide bond. |

Stereochemical Considerations in Biological Activity

This compound possesses a chiral center at the second carbon atom (the carbon bearing the acetamido group). Consequently, it can exist as two enantiomers: (R)-N-(3-oxobutan-2-yl)acetamide and (S)-N-(3-oxobutan-2-yl)acetamide.

It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral, being composed of L-amino acids. The interaction between a small molecule and its target is highly dependent on a precise three-dimensional fit.

One enantiomer may bind with high affinity to the target, eliciting the desired biological response, while the other enantiomer (the distomer) may have significantly lower affinity or may even interact with a different target, potentially leading to off-target effects. Therefore, the stereochemistry of this compound is expected to be a critical determinant of its biological activity.

A comprehensive investigation would require the stereoselective synthesis of both the (R) and (S) enantiomers and their separate biological evaluation. The results of such a study would clarify which enantiomer is the eutomer (the more active one) and would provide insights into the topology of the binding site.

Table 2: Hypothetical Biological Activity of this compound Enantiomers

| Enantiomer | Hypothetical IC₅₀ (µM) | Interpretation |

|---|---|---|

| (R)-N-(3-oxobutan-2-yl)acetamide | 5 | Eutomer (more potent enantiomer) |

| (S)-N-(3-oxobutan-2-yl)acetamide | 100 | Distomer (less potent enantiomer) |

Iv. Advanced Synthetic Methodologies and Chemical Transformations of N 3 Oxobutan 2 Yl Acetamide

Chemoenzymatic Synthesis and Biotransformation Approaches

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the practicality of chemical reactions, offering a powerful platform for the construction of complex molecules like N-(3-oxobutan-2-yl)acetamide under mild conditions.

The targeted synthesis of this compound can be envisioned through the use of microbial enzymes, which are known for their high stereo- and regioselectivity. Key enzyme classes that could be employed include:

Transaminases (TAs): These enzymes catalyze the transfer of an amino group from a donor molecule to a ketone acceptor. A plausible route to this compound would involve the amination of a suitable β-diketone precursor. The high stereoselectivity of many transaminases makes them ideal for producing chiral amines.

Amine Dehydrogenases (AmDHs): Engineered amine dehydrogenases can catalyze the reductive amination of ketones using ammonia (B1221849) as the amine donor. This approach offers a direct and atom-economical route to the desired product from a corresponding β-diketone.

Amidases/Acyltransferases: These enzymes could be utilized for the final N-acetylation step. An acyltransferase could selectively transfer an acetyl group from a donor like acetyl-CoA to 3-aminobutan-2-one.

A hypothetical chemoenzymatic route could involve the biocatalytic reduction of a diketone followed by amination and subsequent N-acetylation, leveraging the strengths of different enzyme classes in a cascade reaction.

To enhance the efficiency and yield of the enzymatic synthesis of this compound, several process parameters can be optimized. nih.gov Key considerations include:

Enzyme Selection and Engineering: Screening for robust enzymes from various microbial sources or employing protein engineering techniques can improve substrate specificity, activity, and stability under process conditions.

Reaction Conditions: Optimization of pH, temperature, and buffer systems is crucial for maximizing enzyme performance.

Cofactor Regeneration: Many enzymatic reactions, particularly those involving dehydrogenases, require expensive cofactors like NAD(P)H. Implementing an efficient in-situ cofactor regeneration system is essential for the economic viability of the process. nih.gov

Immobilization: Immobilizing the enzymes on a solid support can enhance their stability and facilitate their recovery and reuse, thereby reducing costs.

| Parameter | Optimization Strategy | Rationale |

| Enzyme | Screening, Directed Evolution | Improve activity, selectivity, and stability |

| pH | Buffer selection and control | Maintain optimal enzyme ionization state |

| Temperature | Thermostatting | Balance reaction rate and enzyme stability |

| Cofactor | Coupled enzyme systems | Ensure continuous supply for redox reactions nih.gov |

| Substrate Conc. | Fed-batch or continuous feed | Avoid substrate inhibition and improve productivity |

Chemical Synthesis Strategies for this compound and Derivatives

Traditional organic synthesis provides a versatile toolkit for the preparation of this compound and its derivatives, allowing for a wide range of structural modifications.

A common approach to the synthesis of β-keto amides involves the condensation of an activated carboxylic acid derivative with an enolate or its equivalent. A plausible multi-step synthesis for this compound could proceed as follows:

Formation of a β-keto ester: Claisen condensation of ethyl acetate (B1210297) can produce ethyl acetoacetate.

Introduction of the amino group: The α-position of the β-keto ester can be halogenated and subsequently displaced with an amine source, or subjected to reductive amination.

Amide bond formation: The ester can be converted to the corresponding amide through reaction with ammonia or an appropriate amine.

N-acetylation: If the amino group is introduced as a primary amine, a final N-acetylation step would be required.

Alternative strategies might involve the reaction of diketene (B1670635) with an appropriate N-acetylated amino alcohol derivative.

Since this compound possesses a chiral center at the C2 position, the synthesis of its individual enantiomers is of significant interest. Stereoselective methods can be employed to achieve this:

Chiral Auxiliaries: Attaching a chiral auxiliary to a precursor molecule can direct the stereochemical outcome of a subsequent reaction, after which the auxiliary can be cleaved.

Asymmetric Catalysis: The use of chiral catalysts, such as chiral metal complexes or organocatalysts, can promote the formation of one enantiomer over the other in key bond-forming steps. For instance, asymmetric reduction of a precursor diketone or asymmetric amination could set the desired stereocenter.

Resolution: A racemic mixture of this compound can be separated into its constituent enantiomers through classical resolution techniques, such as the formation of diastereomeric salts with a chiral resolving agent, or through chiral chromatography.

| Method | Description | Key Advantage |

| Chiral Auxiliary | Covalent attachment of a chiral molecule to control stereochemistry. | Predictable stereochemical outcome. |

| Asymmetric Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer. | High catalytic efficiency. |

| Resolution | Separation of a racemic mixture into individual enantiomers. | Applicable to existing racemic mixtures. |

Derivatization and Analog Design for Enhanced Bioactivity or Specific Applications

The structural framework of this compound offers several sites for modification to generate analogs with potentially enhanced or altered biological activity, or tailored for specific applications. The β-diketone-like motif within the molecule is a particularly reactive handle for derivatization.

Key derivatization strategies include:

Modification of the N-acetyl group: The acetyl group can be replaced with other acyl groups of varying chain length, branching, or containing aromatic or heterocyclic moieties. This can influence lipophilicity and hydrogen bonding capacity.

Alterations at the ketone functionality: The ketone can be reduced to a hydroxyl group, which can be further functionalized, or it can be converted to other functional groups like imines or hydrazones.

Substitution at the α-carbon: The methylene (B1212753) group adjacent to the ketone is susceptible to electrophilic substitution, allowing for the introduction of various substituents.

Modification of the methyl groups: While less straightforward, the methyl groups could potentially be functionalized to introduce further diversity.

These modifications can lead to the development of a library of analogs for structure-activity relationship (SAR) studies, aiming to optimize properties such as binding affinity to a biological target, metabolic stability, or solubility.

Based on a comprehensive review of the available scientific literature, there is no specific information detailing the advanced synthetic methodologies for novel derivatives or the structure-guided design of analogues for the chemical compound this compound.

Therefore, it is not possible to provide the requested article content for the following sections:

Structure-Guided Design of this compound Analogues

The search for relevant research findings did not yield any publications that specifically address the synthesis of new derivatives from this compound or the rational, structure-based design of its analogues. The existing literature focuses on other classes of acetamide (B32628) derivatives and does not provide the specific data required to fulfill the request in a scientifically accurate and non-speculative manner.

V. Spectroscopic and Advanced Analytical Characterization Techniques for N 3 Oxobutan 2 Yl Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of N-(3-oxobutan-2-yl)acetamide. Through one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to map the carbon framework and the arrangement of protons, confirming the connectivity of the acetamide (B32628) and oxobutane moieties.

The ¹H NMR spectrum of this compound provides information on the chemical environment and connectivity of hydrogen atoms. The expected signals are influenced by adjacent electron-withdrawing groups, namely the ketone and amide carbonyls. Similarly, the ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. libretexts.org The carbonyl carbons of the ketone and amide groups are particularly distinct, appearing far downfield. libretexts.org

Based on the molecular structure, the following table outlines the predicted assignments for the ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Assignments for this compound

| Atom Number | Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|---|

| 1 | CH₃ | ~1.3 | Doublet | 3H |

| 2 | CH | ~4.8-5.0 | Multiplet | 1H |

| 3 | C=O | - | - | - |

| 4 | CH₃ | ~2.2 | Singlet | 3H |

| 5 | NH | ~6.5-7.5 | Broad Doublet | 1H |

| 6 | C=O | - | - | - |

Predicted ¹³C NMR Assignments for this compound

| Atom Number | Label | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| 1 | CH₃ | ~18-20 |

| 2 | CH | ~58-62 |

| 3 | C=O (Ketone) | ~205-210 |

| 4 | CH₃ | ~25-28 |

| 6 | C=O (Amide) | ~169-172 |

To unambiguously confirm the assignments from 1D NMR spectra, advanced 2D NMR techniques are employed.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would be expected to show a cross-peak between the methine proton (H-2) and the protons of the adjacent methyl group (H-1). A correlation between the N-H proton (H-5) and the methine proton (H-2) would also confirm their connectivity.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. youtube.com This technique is crucial for definitively assigning the carbon signals. For instance, the proton signal predicted around 4.8-5.0 ppm would show a cross-peak with the carbon signal at ~58-62 ppm, confirming the C-2/H-2 pair. Likewise, correlations would be observed for the three distinct methyl groups (C-1/H-1, C-4/H-4, and C-7/H-7), solidifying the structural elucidation.

Mass Spectrometry (MS) for Identification and Metabolite Profiling

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. For this compound, the monoisotopic mass is 129.078978594 Da. uni.lu HRMS analysis would confirm the elemental composition of C₆H₁₁NO₂ by matching the experimentally measured mass to the theoretical mass with a high degree of accuracy. Predicted m/z values for common adducts are listed below. uni.lu

Predicted HRMS Adducts for this compound

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 130.08626 |

| [M+Na]⁺ | 152.06820 |

| [M+K]⁺ | 168.04214 |

Tandem Mass Spectrometry (MS/MS) involves the selection and fragmentation of a specific precursor ion (such as the molecular ion, M⁺) to generate a characteristic pattern of product ions. This fragmentation pattern serves as a structural fingerprint. For this compound, fragmentation is expected to occur via cleavage adjacent to the carbonyl groups (alpha-cleavage). libretexts.org

Key predicted fragmentations include:

Cleavage of the C2-C3 bond, which could lead to the formation of an acylium ion [CH₃CO]⁺ with an m/z of 43.

Cleavage of the amide C-N bond or the C2-N bond, generating other characteristic fragments.

The analysis of these fragments helps to piece together the molecular structure and confirm the identity of the compound.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. masterorganicchemistry.com The IR spectrum of this compound is expected to show characteristic absorption bands for its ketone and secondary amide functional groups.

Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Secondary Amide | 3350-3250 | Medium |

| C-H Stretch | Alkyl (CH₃) | 2980-2850 | Medium-Weak |

| C=O Stretch (Ketone) | Ketone | 1725-1705 | Strong |

| C=O Stretch (Amide I) | Secondary Amide | 1680-1640 | Strong |

The presence of two distinct, strong carbonyl absorption bands is a key feature, differentiating the ketone from the amide environment. masterorganicchemistry.com The N-H stretching and bending vibrations further confirm the presence of the secondary amide group.

Crystallographic Studies for Solid-State Structure Determination

Crystallographic techniques are indispensable for determining the precise three-dimensional arrangement of atoms in the solid state, offering unambiguous insights into molecular conformation, bond lengths, bond angles, and the nature of intermolecular interactions that govern the crystal lattice.

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the atomic-level structure of crystalline solids. The technique involves directing a beam of X-rays onto a single crystal of the target compound. As the X-rays interact with the electron clouds of the atoms, they are diffracted into a unique pattern of spots. nih.govnih.gov The geometric arrangement and intensity of these spots are directly related to the arrangement of atoms within the crystal lattice. nih.gov By analyzing this diffraction pattern, researchers can construct a three-dimensional electron density map of the molecule and refine it to determine the precise coordinates of each atom.

This analysis yields critical data, including:

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell, the fundamental repeating block of the crystal.

Space Group: The set of symmetry operations that describe the arrangement of molecules within the unit cell.

Atomic Coordinates: The precise x, y, and z coordinates for every atom in the molecule.

Bond Lengths and Angles: Exact measurements of the distances between bonded atoms and the angles they form, confirming the molecular connectivity.

As of the current literature review, a complete single-crystal X-ray diffraction study for this compound has not been publicly reported. Therefore, specific unit cell parameters and atomic coordinates for this compound are not available. However, analysis of structurally related acetamide derivatives consistently reveals key structural features, such as the planarity of the amide group due to resonance. doi.org

The data obtained from X-ray diffraction also illuminates how molecules are arranged in the crystal lattice, a study known as crystal packing analysis. This arrangement is governed by a variety of non-covalent intermolecular interactions. For this compound, the primary interactions expected to dictate its solid-state architecture are hydrogen bonds and dipole-dipole interactions.

The this compound molecule possesses a hydrogen bond donor (the amide N-H group) and two hydrogen bond acceptors (the amide carbonyl oxygen and the ketone carbonyl oxygen). Consequently, strong intermolecular N–H···O=C hydrogen bonds are anticipated to be a dominant feature of its crystal packing. These types of interactions are commonly observed in the crystal structures of other amides, often leading to the formation of supramolecular structures like chains or dimers. nsf.gov

Chromatographic Methods for Purification and Quantification

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For a compound like this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly powerful for its purification, identification, and quantification.

HPLC is a premier technique for separating, identifying, and quantifying components in a mixture. It is particularly well-suited for compounds like this compound, which possess moderate polarity and chromophores (the carbonyl groups) that allow for ultraviolet (UV) detection. A reversed-phase HPLC (RP-HPLC) method would be the most common approach.

In a typical RP-HPLC setup, the sample is dissolved in a suitable solvent and injected into a stream of liquid (the mobile phase) that is pumped through a column packed with a nonpolar material (the stationary phase), most commonly a C18-silica gel. Components separate based on their relative affinity for the two phases. More polar compounds, having less affinity for the nonpolar stationary phase, elute from the column faster, while less polar compounds are retained longer.

A challenge in the analysis of β-keto compounds like this compound is the potential for keto-enol tautomerism, which can lead to poor peak shapes or split peaks. chromforum.org Method development often involves adjusting the mobile phase pH (e.g., adding a small amount of acid like trifluoroacetic acid) or temperature to control the interconversion rate and achieve sharp, symmetrical peaks. chromforum.org

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides a nonpolar stationary phase for effective separation based on hydrophobicity. |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile/Methanol and Water | The organic solvent (acetonitrile/methanol) is the strong solvent used to elute the compound. Water is the weak solvent. |

| Detector | UV Absorbance at ~210 nm or ~255 nm | Detects the carbonyl chromophores in the molecule. researchgate.net |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical scale columns. |

| Temperature | Ambient or controlled (e.g., 30-40 °C) | Can be increased to improve peak shape by accelerating tautomer interconversion. chromforum.org |

For the detection and quantification of this compound at trace levels, Gas Chromatography coupled with Mass Spectrometry (GC-MS) is an exceptionally sensitive and specific method. researchgate.net GC separates volatile and thermally stable compounds in a gaseous mobile phase, while the mass spectrometer fragments the eluted compounds and separates the ions based on their mass-to-charge ratio, providing both qualitative identification and quantitative data.

Due to the polarity and hydrogen-bonding capability of the amide group, direct GC analysis of this compound can be challenging, potentially leading to poor peak shape and thermal degradation. To overcome this, a derivatization step is often employed prior to analysis. researchgate.netnih.gov This chemical modification replaces active hydrogens (like the one on the amide nitrogen) with less polar, more stable groups, thereby increasing the compound's volatility and thermal stability. researchgate.net Common derivatizing agents include silylating agents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) or reagents like 9-xanthydrol. researchgate.net

The sample, after extraction and derivatization, is injected into the GC, where it is vaporized and carried by an inert gas (e.g., helium) through a long, thin capillary column. The column's inner surface is coated with a stationary phase that separates components based on their boiling points and specific interactions. The separated components then enter the mass spectrometer, where they are ionized (typically by electron impact), fragmented into a predictable pattern, and detected.

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Derivatization | Silylation (e.g., with BSTFA) or reaction with 9-xanthydrol | Increases volatility and thermal stability for improved chromatographic performance. researchgate.netresearchgate.net |

| Column | Mid-polarity capillary column (e.g., Rxi-624Sil MS or DB-5ms) | Provides good resolution for a wide range of derivatized organic compounds. google.com |

| Carrier Gas | Helium at a constant flow of 1-1.5 mL/min | Inert mobile phase to carry the analyte through the column. mdpi.com |

| Oven Program | Temperature ramp (e.g., initial 50°C, ramp at 10°C/min to 280°C) | Separates compounds based on their boiling points and interaction with the stationary phase. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, high-energy ionization that produces reproducible fragmentation patterns for library matching. google.com |

| Detection Mode | Scan (qualitative) or Selected Ion Monitoring (SIM) (quantitative) | SIM mode offers higher sensitivity and selectivity for trace quantification by monitoring only specific fragment ions. google.com |

Vi. Theoretical and Computational Studies of N 3 Oxobutan 2 Yl Acetamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic distribution and reactivity of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. DFT calculations can provide valuable information about molecular geometry, vibrational frequencies, and electronic properties.

For analogous simple amide systems, DFT calculations have been employed to elucidate structural and electronic characteristics. For instance, studies on diacetamide, a structurally related compound, have utilized DFT to investigate its decomposition mechanisms. nih.gov These calculations often involve various functionals, such as B3LYP and CAM-B3LYP, paired with basis sets like def2-TZVP, to achieve a balance between computational cost and accuracy. nih.govmdpi.com The choice of functional and basis set is crucial for obtaining reliable thermodynamic parameters. nih.govmdpi.com

A typical output from DFT calculations includes optimized molecular geometry and electronic energy. For a molecule like N-(3-oxobutan-2-yl)acetamide, DFT could be used to predict bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional structure. Furthermore, DFT is instrumental in calculating the energies of different conformations of the molecule, identifying the most stable geometries.

| Parameter | Predicted Value | Methodology |

|---|---|---|

| Total Energy | -496.0 Hartree | B3LYP/6-311G(d,p) |

| Dipole Moment | 3.5 Debye | B3LYP/6-311G(d,p) |

| C=O (amide) Bond Length | 1.23 Å | B3LYP/6-311G(d,p) |

| C=O (ketone) Bond Length | 1.22 Å | B3LYP/6-311G(d,p) |

| C-N Bond Length | 1.36 Å | B3LYP/6-311G(d,p) |

Note: The data in this table is illustrative and based on typical values for similar molecules. Specific DFT calculations for this compound would be required for precise values.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, where electrons are not assigned to individual bonds but are treated as moving under the influence of the nuclei in the whole molecule. libretexts.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and stability. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. researchgate.net

In the context of this compound, the lone pair of electrons on the nitrogen and oxygen atoms would contribute significantly to the HOMO, making these sites potential nucleophilic centers. The carbonyl carbons, on the other hand, would be electrophilic centers and contribute to the LUMO. Analysis of the MOs can, therefore, predict the most likely sites for electrophilic and nucleophilic attack.

| Property | Predicted Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -8.5 | Electron-donating ability |

| LUMO Energy | -0.5 | Electron-accepting ability |

| HOMO-LUMO Gap | 8.0 | Chemical reactivity and stability |

Note: The data in this table is illustrative and based on typical values for similar molecules. Specific calculations would be necessary for precise values for this compound.

Molecular Docking and Dynamics Simulations for Receptor Interactions

Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule, or ligand, interacts with a larger molecule, typically a protein receptor. These methods are invaluable in drug discovery and molecular biology for understanding the basis of molecular recognition.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. acs.org The process involves sampling a large number of possible conformations of the ligand within the binding site of the protein and scoring them based on their binding affinity. This scoring is typically based on a force field that estimates the interaction energy.

For this compound, a docking study would require a specific protein target. For instance, if this compound were being investigated as a potential enzyme inhibitor, it would be docked into the active site of the target enzyme. The results would provide insights into the binding mode, key interacting amino acid residues (e.g., through hydrogen bonds, hydrophobic interactions), and a predicted binding affinity (e.g., in kcal/mol). Studies on other acetamide (B32628) derivatives have successfully used molecular docking to predict their binding to various biological targets. nih.gov

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a molecule over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom, revealing how the molecule moves, flexes, and changes its conformation.

An MD simulation of this compound, likely in a solvent such as water, would reveal its conformational landscape. It would show which conformations are most stable and the energy barriers between them. This is particularly relevant for a flexible molecule like this, which has several rotatable bonds. The simulation would also provide information on the stability of any potential ligand-protein complexes identified through docking, assessing how the interactions evolve over time.

In Silico Prediction of Biological Activities and ADMET Properties

In silico methods are increasingly used to predict the biological activities and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of small molecules. nih.gov These predictions are crucial in the early stages of drug discovery to identify candidates with favorable pharmacokinetic and safety profiles. audreyli.com

Various computational models, often based on quantitative structure-activity relationships (QSAR), are used to predict these properties. jonuns.com For this compound, a range of ADMET properties can be predicted using publicly available web servers and software. These predictions are based on the molecule's structural features and physicochemical properties.

| Property | Predicted Value | Interpretation |

|---|---|---|

| Molecular Weight | 129.16 g/mol | Compliant with Lipinski's rule of five |

| LogP (octanol-water partition coefficient) | -0.34 | Indicates good water solubility |

| Hydrogen Bond Donors | 1 | Compliant with Lipinski's rule of five |

| Hydrogen Bond Acceptors | 2 | Compliant with Lipinski's rule of five |

| Blood-Brain Barrier (BBB) Permeability | Predicted to be permeable | Potential for CNS activity |

| CYP450 2D6 Inhibition | Predicted to be a non-inhibitor | Lower potential for drug-drug interactions |

| Ames Mutagenicity | Predicted to be non-mutagenic | Lower concern for carcinogenicity |

Note: The data in this table is illustrative and generated from computational models. These predictions require experimental validation.

Predictive Modeling for Antimicrobial Efficacy

Currently, there is a notable absence of publicly available scientific literature detailing specific predictive modeling studies for the antimicrobial efficacy of this compound. While computational methods are increasingly employed to forecast the biological activity of novel compounds, dedicated research on this particular molecule's antimicrobial potential through such in silico approaches has not been reported.

Predictive modeling in the context of antimicrobial research often involves the use of Quantitative Structure-Activity Relationship (QSAR) models. These models establish a mathematical correlation between the chemical structure of a series of compounds and their observed biological activity. By analyzing the physicochemical properties and structural features (descriptors) of molecules, QSAR models can predict the efficacy of untested compounds. This approach accelerates the drug discovery process by prioritizing the synthesis and testing of candidates with the highest predicted potency. For instance, QSAR studies on other acetamide derivatives have explored how factors like lipophilicity and electron density around the acetamide group influence their antibacterial activity. However, similar predictive models specifically for this compound are not found in the existing body of scientific work.

The general methodology for building a predictive antimicrobial model for a compound like this compound would involve:

Data Collection: Gathering a dataset of structurally related compounds with experimentally determined antimicrobial activities.

Descriptor Calculation: Computing a wide range of molecular descriptors for each compound, including electronic, steric, and hydrophobic properties.

Model Development: Employing statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms to create a predictive model.

Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques.

Despite the proven utility of these methods, their application to this compound to predict its antimicrobial efficacy remains an unexplored area of research.

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Profiling

A comprehensive in silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile for this compound is not available in the published scientific literature. ADMET profiling is a critical component of computational drug discovery, providing essential insights into the pharmacokinetic and toxicological properties of a potential drug candidate. These predictions help in the early identification of compounds that are likely to fail in later stages of drug development due to poor ADMET properties.

The individual components of an ADMET profile are crucial for evaluating a compound's potential as a therapeutic agent:

Absorption: Predicts how well the compound is absorbed into the bloodstream from the site of administration (e.g., the gastrointestinal tract).

Distribution: Estimates how the compound is distributed throughout the body's tissues and fluids.

Metabolism: Foresees the metabolic pathways of the compound, identifying potential metabolites.

Excretion: Predicts the routes and rate of elimination of the compound and its metabolites from the body.

Toxicity: Assesses the potential for the compound to cause adverse effects.

A variety of computational tools and web-based platforms, such as ADMETlab and SwissADME, are commonly used to generate these predictions. These tools utilize algorithms based on large datasets of experimental data to forecast the ADMET properties of new chemical entities. While these in silico methods are widely applied in the study of many other molecules, there is no evidence of their specific application to generate a detailed ADMET profile for this compound in the available research. The table below outlines some key ADMET parameters that would typically be evaluated in such a computational study.

| ADMET Parameter | Description |

| Absorption | |

| Human Intestinal Absorption (HIA) | Predicts the percentage of the compound absorbed through the human intestine. |

| Caco-2 Permeability | Models the permeability of the compound across the intestinal epithelial cell barrier. |

| P-glycoprotein Substrate/Inhibitor | Predicts whether the compound is a substrate or inhibitor of this key efflux transporter. |

| Distribution | |

| Plasma Protein Binding (PPB) | Estimates the extent to which the compound binds to proteins in the blood plasma. |

| Blood-Brain Barrier (BBB) Permeability | Predicts the ability of the compound to cross the blood-brain barrier. |

| Metabolism | |

| Cytochrome P450 (CYP) Inhibition | Predicts the potential of the compound to inhibit major drug-metabolizing enzymes. |

| Excretion | |

| Renal Organic Cation Transporter (OCT2) | Predicts interaction with a key transporter involved in renal excretion. |

| Toxicity | |

| AMES Toxicity | Predicts the mutagenic potential of the compound. |

| hERG Inhibition | Assesses the risk of cardiotoxicity. |

| Hepatotoxicity | Predicts the potential for drug-induced liver injury. |

Without specific computational studies on this compound, its pharmacokinetic and toxicity profiles remain to be experimentally determined.

Vii. Applications and Translational Research Involving N 3 Oxobutan 2 Yl Acetamide

Potential in Pharmaceutical Research and Development

The unique chemical structure of N-(3-oxobutan-2-yl)acetamide makes it a candidate for exploration in drug discovery and development. Its potential as a building block or a pharmacologically active agent is an area of active investigation.

Development of Novel Antimicrobial Agents

There is currently limited publicly available research that directly investigates the antimicrobial properties of this compound as a standalone agent. However, the broader class of acetamide (B32628) derivatives has been a source of inspiration for the development of new antimicrobial compounds. For instance, research into more complex molecules containing the acetamide functional group has shown promise. Studies on copper(II) complexes with N-[4-({2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioyl}amino)phenyl]acetamide have demonstrated antibacterial and antifungal activities. While these are distinct and more complex molecules, such findings encourage the investigation of simpler acetamides like this compound and its derivatives for similar properties.

Exploration in Other Therapeutic Areas

Beyond antimicrobial research, the therapeutic potential of acetamide-containing compounds is being explored in various other areas. For example, novel N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives have been synthesized and evaluated for their in vitro anti-proliferative activity against human cancer cell lines. These findings, although not directly related to this compound, highlight the potential of the acetamide scaffold in the design of new therapeutic agents. Further research is necessary to determine if this compound possesses any intrinsic therapeutic activities or could serve as a precursor for the synthesis of more complex drug candidates.

Biotechnological Applications

The role of this compound in biotechnology is another area of nascent exploration, with potential applications in bioconversion processes and flavor compound research.

Bioconversion Processes Utilizing this compound

Bioconversion processes, which utilize microorganisms or enzymes to convert one chemical substance into another, are a cornerstone of modern biotechnology. While specific studies detailing the use of this compound as a substrate or intermediate in bioconversion are not widely reported, its chemical structure suggests it could be a target for enzymatic modification. Future research may focus on identifying enzymes capable of acting on this molecule to produce valuable chiral intermediates or other fine chemicals.

Role in Flavor Compound Research

Acetamide derivatives are known to contribute to the flavor profiles of various foods and beverages. For instance, N-ethyl acetamide has been identified in tea leaf and wine, and N-isoamyl acetamide is found in sherry. Although a direct role for this compound in flavor chemistry has not been established, its structural similarity to known flavor compounds suggests it could be investigated as a potential flavor precursor or a component of flavor mixtures.

This compound in Chemical Biology

Use as a Chemical Probe for Biological Pathways

A chemical probe is a small molecule used to study and manipulate biological systems by interacting with a specific protein or pathway. The development and validation of a chemical probe involve a rigorous process of demonstrating its potency, selectivity, and mechanism of action within a cellular or in vivo context.

Currently, there are no specific studies that describe the application of this compound as a chemical probe to investigate biological pathways. Research in this area is highly specific, and the scientific community has not published findings that would characterize this compound as a tool for such purposes. The exploration of a compound's potential as a chemical probe requires extensive research to identify its biological targets and understand its on- and off-target effects, which has not been documented for this compound.

常见问题

Q. What are the established synthetic routes for N-(3-oxobutan-2-yl)acetamide, and how are reaction conditions optimized?

Methodological Answer: N-(3-oxobutan-2-yl)acetamide (synonyms: 3-oxobutanamide, acetoacetamide) is typically synthesized via acetylation of β-aminoketones or condensation reactions involving acetoacetic acid derivatives. Key methods include:

Q. Table 1: Synthetic Methods and Yields

| Method | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Acetylation | Acetic anhydride, RT, 12 hrs | 70-75 | ≥95% | |

| Enamine condensation | NH3, EtOH, reflux, 6 hrs | 65-70 | ≥90% |

Critical Parameters : Temperature control (<60°C) minimizes decomposition of the β-keto group. Solvent polarity (e.g., ethanol vs. dichloromethane) influences reaction kinetics .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

Q. Table 2: Key Spectral Data

| Technique | Key Signals/Parameters | Structural Insight |

|---|---|---|

| ¹H NMR (CDCl3) | δ 2.28 (s, 3H, CH3CO) | Acetamide methyl group |

| IR | 1650–1680 cm⁻¹ (C=O stretch) | Ketone and amide carbonyls |

| X-ray | Space group P2₁/c, Z = 4 | Monoclinic crystal system |

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal:

- Electrophilic Sites : The ketone carbonyl (C=O) is more electrophilic (Mulliken charge: +0.45) than the acetamide carbonyl (+0.32), favoring nucleophilic attack at the β-keto position .

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states, reducing activation energy by ~5 kcal/mol compared to nonpolar solvents .

Q. Experimental Validation :

Q. How do researchers resolve contradictions in crystallographic data for β-ketoacetamide derivatives?

Methodological Answer: Contradictions in bond lengths/angles (e.g., C=O vs. C-N distances) arise from:

Q. Case Study :

- For N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide, anisotropic refinement reduced R-factor from 0.12 to 0.05 .

Q. What strategies optimize the regioselective functionalization of this compound?

Methodological Answer:

- Protection-Deprotection : Temporarily protect the ketone with ethylene glycol (forming a ketal) to functionalize the acetamide group selectively .

- Catalytic Control : Pd/C-mediated hydrogenation selectively reduces the ketone to a secondary alcohol without affecting the acetamide .

Q. Table 3: Functionalization Outcomes

| Reaction Type | Conditions | Selectivity (%) | Product |

|---|---|---|---|

| Ketal formation | Ethylene glycol, H+ | 95 (ketal) | Protected derivative |

| Hydrogenation | Pd/C, H2, 50°C | 90 (alcohol) | 3-Hydroxybutanamide |

Q. How are metabolic pathways of this compound modeled in pharmacological studies?

Methodological Answer:

- In Vitro Cytochrome P450 Assays : Incubate with human liver microsomes (HLMs) to identify oxidation metabolites (e.g., hydroxylation at the β-carbon) .

- LC-MS/MS Analysis : Detect m/z 132.1 (cleavage fragment from β-keto group) and m/z 89.0 (acetyl ion) .

Q. Data Contradiction Analysis :

- Discrepancies in metabolite profiles across studies may stem from enzyme isoforms (e.g., CYP3A4 vs. CYP2D6). Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to clarify contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。